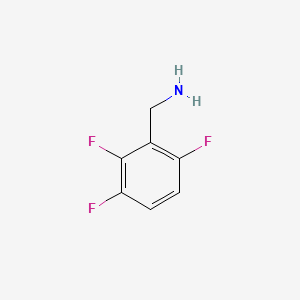

2,3,6-Trifluorobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,3,6-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWONDJIBWNPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380346 | |

| Record name | 2,3,6-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-09-7 | |

| Record name | 2,3,6-Trifluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230295-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 2,3,6-Trifluorobenzylamine (CAS Number: 230295-09-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzylamine is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its trifluorinated phenyl ring imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, synthesis, applications in drug discovery, and safety considerations.

Chemical and Physical Properties

Limited specific experimental data for the physicochemical properties of this compound is available in the public domain. The following table summarizes the key known identifiers for this compound.

| Property | Value | Source |

| CAS Number | 230295-09-7 | [1] |

| Molecular Formula | C₇H₆F₃N | [1][2] |

| Molecular Weight | 161.12 g/mol | [1][2] |

| Purity | Typically >95% | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 3.96 (s, 2H), 6.84 (m, 1H), 7.04 (m, 1H).

Synthesis and Reactivity

The reactivity of this compound is characteristic of a primary amine, readily participating in nucleophilic substitution and addition reactions. Its primary amine group allows for the formation of amides, sulfonamides, and other derivatives, making it a versatile intermediate for creating diverse chemical libraries.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] this compound is utilized as a key intermediate in the synthesis of a variety of biologically active compounds.

As a Building Block for Kinase Inhibitors

This compound has been incorporated into the structure of potential p38 kinase inhibitors.[7] p38 kinases are a class of mitogen-activated protein (MAP) kinases that are involved in inflammatory responses, making them attractive targets for the development of anti-inflammatory drugs.

In the Development of HSP90 Inhibitors

This compound has also been used in the synthesis of tropane-based compounds designed as inhibitors of Heat Shock Protein 90 (HSP90).[8] HSP90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer. Inhibition of HSP90 is a promising strategy for cancer therapy.

The general workflow for utilizing this compound as a synthetic intermediate in drug discovery is depicted below.

Safety and Handling

Specific safety data for this compound is limited. However, based on data for the isomeric 2,4,6-trifluorobenzylamine, it should be handled with care. It is classified as a combustible solid.[1] General laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable fluorinated building block with demonstrated utility in the synthesis of potential therapeutic agents, particularly in the areas of kinase and HSP90 inhibition. While detailed physicochemical and safety data are not extensively documented, its role as a synthetic intermediate is established in the patent literature. Further research into the properties and reactivity of this compound will undoubtedly expand its applications in drug discovery and materials science.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 230295-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. keyorganics.net [keyorganics.net]

- 4. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. US7514456B2 - Nicotinamide derivatives useful as p38 inhibitors - Google Patents [patents.google.com]

- 8. WO2009055077A1 - Tropane compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,6-Trifluorobenzylamine (CAS No. 230295-09-7). Due to the limited availability of published experimental data for this specific isomer, this document consolidates the available information and presents standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both the known data and the methodologies to obtain further characterization. In contrast to the more extensively studied 2,4,6-Trifluorobenzylamine isomer, detailed experimental data for this compound is not widely available in peer-reviewed literature.

Introduction

This compound is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of fluorine atoms on the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physicochemical properties is therefore essential for its effective use in research and development. This guide summarizes the currently available data and provides generalized experimental protocols for its characterization.

Molecular Structure and Identifiers

-

IUPAC Name: (2,3,6-Trifluorophenyl)methanamine

-

Synonyms: 1-(2,3,6-Trifluorophenyl)methanamine, Benzenemethanamine, 2,3,6-trifluoro-

Physicochemical Properties

The available quantitative data for this compound is presented in the table below. It is important to note that some of this data may be predicted rather than experimentally determined.

| Property | Value | Source | Notes |

| Melting Point | 280-281 °C | [1][6] | This value may represent a decomposition temperature. |

| Boiling Point | 172 °C | [1][6] | |

| Density | 1.320 g/cm³ | [1][6] | |

| Flash Point | 67 °C | [1][6] | |

| pKa | 7.95 ± 0.10 | [1][6] | Predicted value. |

| Physical Form | Clear, almost colorless liquid | [1][6] | |

| Solubility | No data available | ||

| LogP | No data available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. Therefore, this section provides standardized, representative methodologies for the characterization of a novel amine compound.

4.1. Determination of Melting Point

The melting point of a solid compound can be determined using a digital melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a ramp rate of 10-20 °C/min for an initial approximate determination.

-

For an accurate determination, the measurement is repeated with a fresh sample, heating to within 20 °C of the approximate melting point and then reducing the ramp rate to 1-2 °C/min.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

4.2. Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation method or a micro-boiling point method.

-

Apparatus: Distillation apparatus or a Thiele tube for micro-boiling point determination.

-

Procedure (Micro-method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

4.3. Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (specific gravity bottle) or a digital density meter (e.g., Anton Paar DMA series).

-

Procedure (Pycnometer):

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample liquid and the temperature is allowed to equilibrate to a known temperature (e.g., 20 °C).

-

The pycnometer is weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.

-

The density of the sample is calculated from the weights and the known density of the reference liquid.

-

4.4. Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.

-

Apparatus: pH meter with a suitable electrode, a burette, and a magnetic stirrer.

-

Procedure:

-

A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

4.5. Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking together for 24 hours.

-

A known concentration of the compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Visualizations

As there is no specific signaling pathway or biological activity reported for this compound, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel chemical entity.

Caption: Experimental workflow for the physicochemical characterization of a novel compound.

Safety Information

While a specific safety data sheet for this compound is not widely available, related compounds are known to be irritants and corrosive. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. The significant lack of experimental data in the public domain highlights the need for further research to fully characterize this compound. The standardized protocols provided herein offer a framework for researchers to determine its key properties, which will be crucial for its potential applications in medicinal chemistry and materials science.

References

- 1. This compound | 230295-09-7 [chemicalbook.com]

- 2. 230295-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 230295-09-7 CAS Manufactory [m.chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS RN 230295-09-7 | Fisher Scientific [fishersci.es]

- 6. 2,3,6-三氟苄胺 | 230295-09-7 [m.chemicalbook.com]

"2,3,6-Trifluorobenzylamine molecular structure and weight"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzylamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique substitution pattern imparts specific physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This document provides a comprehensive overview of the molecular structure, weight, and key chemical data of this compound, along with a plausible synthetic route.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzylamine core with three fluorine atoms substituted at the 2, 3, and 6 positions of the benzene ring.

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| CAS Number | 230295-09-7 |

| Appearance | Clear, almost colorless liquid |

| Boiling Point | 172 °C |

| Melting Point | 280-281 °C |

| Density | 1.320 g/cm³ |

| Flash Point | 67 °C |

| pKa | 7.95 ± 0.10 (Predicted) |

| Sensitivity | Air Sensitive |

Synthesis Pathway

A plausible and common method for the synthesis of benzylamines is through the reduction of the corresponding benzonitrile. This pathway offers a direct and often high-yielding route to the desired amine.

Caption: Plausible synthesis of this compound via reduction of 2,3,6-Trifluorobenzonitrile.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the reduction of 2,3,6-trifluorobenzonitrile. Specific reaction conditions may require optimization.

Objective: To synthesize this compound from 2,3,6-trifluorobenzonitrile.

Materials:

-

2,3,6-trifluorobenzonitrile

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Reducing agent (e.g., Raney Nickel, Palladium on Carbon)

-

Hydrogen gas source

-

Acid (e.g., sulfuric acid, acetic acid - optional, depending on catalyst)

-

Base (e.g., sodium hydroxide solution) for workup

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3,6-trifluorobenzonitrile in the chosen anhydrous solvent.

-

Catalyst Addition: Carefully add the catalyst (e.g., Raney Nickel or Pd/C) to the solution under an inert atmosphere. If required by the specific catalytic system, an acid may also be added at this stage.

-

Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0 - 1.5 MPa).

-

Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 60 - 90 °C) with vigorous stirring. Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed (typically 16-24 hours).

-

Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent for extraction. Wash the organic layer with a basic solution (e.g., sodium hydroxide) to neutralize any remaining acid and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation or column chromatography to yield the final product of high purity.

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals. All work should be performed in a well-ventilated fume hood by trained personnel.

Spectroscopic Analysis of 2,3,6-Trifluorobenzylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic data for 2,3,6-Trifluorobenzylamine. Despite a comprehensive search of public databases, chemical supplier information, and patent literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific isomer is not publicly available at the time of this report. This document outlines the search methodology, provides general experimental protocols for acquiring such data, and presents a standard workflow for the spectroscopic analysis of organic compounds. While specific quantitative data for this compound cannot be presented, this guide serves as a resource for researchers requiring an understanding of the analytical processes involved in characterizing such a compound.

Introduction to this compound

This compound is a fluorinated aromatic amine. The presence and position of the three fluorine atoms on the benzene ring, coupled with the benzylamine moiety, are expected to confer unique chemical and physical properties, making it a compound of interest in medicinal chemistry and materials science. Spectroscopic analysis is essential for the unambiguous confirmation of its molecular structure and for quality control in its synthesis and application.

Available Chemical Data:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 230295-09-7[1][2] |

| Molecular Formula | C₇H₆F₃N[1][2] |

| Molecular Weight | 161.12 g/mol [1][2] |

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound typically follows a systematic workflow involving multiple spectroscopic techniques. Each technique provides complementary information, and their combined interpretation leads to the final structural confirmation.

Caption: A generalized workflow for the spectroscopic identification of an organic compound.

Experimental Protocols for Spectroscopic Analysis

While specific data for this compound is unavailable, the following are detailed, generalized methodologies for acquiring the necessary spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

-

Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay. The chemical shifts (δ) would be reported in parts per million (ppm) relative to TMS. Integration of the signals would determine the relative number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be obtained to determine the number of unique carbon environments. The chemical shifts would be reported in ppm relative to TMS.

-

¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum would be acquired to observe the fluorine environments. Chemical shifts are typically referenced to an external standard like CFCl₃. The coupling between fluorine and both protons and carbons would provide crucial connectivity information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Expected Absorptions for this compound:

-

N-H stretch: Around 3400-3250 cm⁻¹ (primary amine, likely two bands).

-

C-H stretch (aromatic): Around 3100-3000 cm⁻¹.

-

C-H stretch (aliphatic -CH₂-): Around 2950-2850 cm⁻¹.

-

C=C stretch (aromatic): Around 1600-1450 cm⁻¹.

-

N-H bend: Around 1650-1580 cm⁻¹.

-

C-N stretch: Around 1350-1000 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique would be used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) would separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of 161.12 g/mol . The fragmentation pattern would provide structural information. Expected fragments for this compound could include the loss of the amino group or cleavage of the benzyl C-C bond, leading to a trifluorotropylium ion or related fragments.

Conclusion

While the specific experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of the necessary analytical techniques and their underlying methodologies for its characterization. Researchers working with this compound are advised to acquire their own analytical data following protocols similar to those described herein to ensure the identity and purity of their material. The provided workflow and experimental details serve as a foundational reference for such analytical undertakings.

References

Technical Guide: Synthesis of 2,3,6-Trifluorobenzylamine via Reductive Amination of 2,3,6-Trifluorobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview for the synthesis of 2,3,6-Trifluorobenzylamine, a key intermediate in pharmaceutical and fine chemical manufacturing. The primary method detailed is the direct reductive amination of 2,3,6-Trifluorobenzaldehyde. This one-pot synthesis involves the reaction of the aldehyde with an amine source to form an imine intermediate, which is subsequently reduced in situ to the target primary amine. This guide covers the underlying chemical principles, detailed experimental protocols, a summary of quantitative data, and process visualizations to ensure clarity and reproducibility for research and development applications.

Introduction to Reductive Amination

Reductive amination is a cornerstone of organic synthesis for forming carbon-nitrogen bonds.[1] The process typically involves the condensation of a carbonyl compound (in this case, 2,3,6-Trifluorobenzaldehyde) with an amine source (e.g., ammonia, ammonium acetate) to generate an imine or iminium ion intermediate. This intermediate is then reduced by a hydride-donating reagent within the same reaction vessel to yield the final amine.[1][2]

Key advantages of this methodology include:

-

Efficiency: Often performed as a one-pot reaction, minimizing intermediate isolation steps.[3]

-

Selectivity: Mild reducing agents can be chosen that selectively reduce the iminium ion in the presence of the starting aldehyde.[3][4]

-

Versatility: The reaction is compatible with a wide array of functional groups, making it suitable for complex molecule synthesis.[1][4]

Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][5][6][7] The choice of reagent and solvent is critical and depends on the reactivity of the substrate and the desired reaction conditions.

Chemical Reaction Pathway

The synthesis proceeds in two main stages within a single pot: imine formation and subsequent reduction.

-

Imine Formation: 2,3,6-Trifluorobenzaldehyde reacts with an ammonia source. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to form the corresponding imine intermediate.

-

Reduction: A hydride reagent, such as sodium triacetoxyborohydride, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Direct Reductive Amination

This protocol is a generalized procedure based on established methods for direct reductive amination using sodium triacetoxyborohydride, a mild and selective reagent.[4][7]

Materials and Reagents:

-

2,3,6-Trifluorobenzaldehyde

-

Ammonium Acetate (NH₄OAc)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), Anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3,6-Trifluorobenzaldehyde (1.0 equiv).

-

Solvent and Amine Source: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add ammonium acetate (approx. 1.5-2.0 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate pre-formation of the imine.

-

Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.2-1.5 equiv) portion-wise. The addition may be slightly exothermic.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).

-

Workup:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

-

-

Purification:

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. rsc.org [rsc.org]

Preparation of 2,3,6-Trifluorobenzylamine: A Technical Guide to the Reduction of 2,3,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3,6-Trifluorobenzylamine, a valuable building block in pharmaceutical and agrochemical research, through the chemical reduction of 2,3,6-Trifluorobenzonitrile. This document provides a comprehensive overview of common reduction methodologies, including detailed experimental protocols and a comparative analysis of reaction conditions to aid in the development of robust and efficient synthetic strategies.

Introduction

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The strategic placement of fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making fluorinated building blocks like this amine highly sought after. The reduction of the corresponding benzonitrile is a common and effective route for its preparation. This guide will focus on the practical aspects of this transformation, providing researchers with the necessary information to replicate and optimize the synthesis.

Reaction Pathway Overview

The fundamental transformation involves the reduction of the nitrile functional group to a primary amine. This can be achieved through several established methods, most notably catalytic hydrogenation or the use of chemical hydrides.

Caption: General chemical transformation from 2,3,6-Trifluorobenzonitrile to this compound.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, scalable, and often preferred method for the reduction of nitriles due to its high efficiency and the generation of minimal waste. Common catalysts include Raney Nickel and Palladium on carbon (Pd/C). The reaction is typically carried out under a pressurized hydrogen atmosphere in a suitable solvent.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

The following protocol is a representative procedure adapted from methodologies used for structurally similar fluorinated benzonitriles. Optimization of reaction time, temperature, and pressure for 2,3,6-Trifluorobenzonitrile is recommended.

Materials:

-

2,3,6-Trifluorobenzonitrile

-

Raney Nickel (activated, slurry in water or ethanol)

-

Methanol or Ethanol

-

Ammonia solution (e.g., 25% in water)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Filtration aid (e.g., Celite®)

Equipment:

-

High-pressure autoclave or hydrogenation apparatus

-

Magnetic stirrer or mechanical stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: In a high-pressure autoclave, add 2,3,6-Trifluorobenzonitrile (1.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere, add methanol (10-12 parts by mass relative to the nitrile) and a 25% ammonia solution (1.5-2.0 parts by mass relative to the nitrile). Carefully add the Raney Nickel catalyst (0.05-0.1 parts by mass relative to the nitrile) as a slurry. The addition of ammonia is crucial to suppress the formation of secondary amine by-products.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the target temperature (e.g., 90°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS or TLC. The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of filtration aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry. The filter cake should be kept wet and disposed of appropriately.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield this compound.

Chemical Hydride Reduction

Chemical hydrides such as Lithium Aluminum Hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to primary amines. These reactions are typically performed in anhydrous ethereal solvents.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

2,3,6-Trifluorobenzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (typically 1.0-1.5 eq) in anhydrous diethyl ether.

-

Substrate Addition: Cool the suspension in an ice bath. Dissolve 2,3,6-Trifluorobenzonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure is designed to produce a granular precipitate that is easy to filter.

-

Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Comparative Data of Reduction Conditions

| Parameter | Catalytic Hydrogenation (Raney Ni) | Catalytic Hydrogenation (Pd/C) |

| Substrate | 2,4,6-Trifluorobenzonitrile | 2,4,6-Trifluorobenzonitrile |

| Catalyst | Raney Nickel | 10% Palladium on Carbon |

| Catalyst Loading | 5-10 wt% | 5-10 wt% |

| Solvent | Methanol/Ammonia | Ethyl Acetate or other organic solvents |

| Temperature | 30-90 °C | 80-90 °C |

| Pressure | 1 MPa | 0.5-3.0 MPa |

| Reaction Time | 8 hours | 12-24 hours |

| Yield | ~85%[1] | ~50-56% (two-step yield)[2] |

| Purity | >99%[1] | >99%[2] |

Experimental Workflow Diagram

References

The Amine Group in 2,3,6-Trifluorobenzylamine: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity and stability of the amine group in 2,3,6-Trifluorobenzylamine. The strategic placement of three fluorine atoms on the phenyl ring significantly modulates the electronic properties of the benzylamine moiety, influencing its basicity, nucleophilicity, and overall chemical behavior. This document summarizes key physicochemical properties, explores the reactivity of the amine group in common organic transformations, and discusses the stability and potential degradation pathways of the molecule. Detailed experimental protocols for relevant reactions and visualizations of key chemical processes are provided to support researchers in the effective utilization of this important synthetic intermediate, particularly in the context of pharmaceutical development, such as in the synthesis of the HIV integrase inhibitor Bictegravir.

Introduction

This compound is a critical building block in modern organic synthesis, valued for the unique properties conferred by its trifluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms has a profound impact on the adjacent benzylic amine group, altering its reactivity and stability compared to its non-fluorinated counterpart, benzylamine. Understanding these modifications is crucial for its application in the synthesis of complex molecules, most notably in the pharmaceutical industry where it serves as a key intermediate.[1] The incorporation of the 2,4,6-trifluorobenzyl moiety can enhance the metabolic stability and binding affinity of drug candidates.[2] This guide aims to provide a comprehensive overview of the chemical characteristics of the amine group in this compound, supported by available data and detailed experimental procedures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The presence of the fluorine atoms significantly influences its polarity and basicity.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | [3] |

| Molecular Weight | 161.12 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 165 °C | [5] |

| Density | 1.320 g/mL | [5] |

| Predicted pKa | 8.16 ± 0.10 | [5] |

| Solubility | Slightly soluble in water (1.2 g/L at 25°C). Soluble in DMSO and Methanol. | [5] |

Reactivity of the Amine Group

The reactivity of the primary amine group in this compound is a balance between its nucleophilic character and its basicity, both of which are attenuated by the electron-withdrawing fluorine atoms.

Basicity

Nucleophilicity and N-Acylation

Despite its reduced basicity, the amine group of this compound remains a competent nucleophile, readily participating in reactions such as N-acylation. This reaction is fundamental in the synthesis of amides, a common functional group in pharmaceuticals. The reaction proceeds via nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

A general workflow for the N-acylation of an amine is depicted below:

The mechanism for N-acylation with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion.

Application in Bictegravir Synthesis

A prominent application showcasing the reactivity of the amine group is in the synthesis of the antiretroviral drug Bictegravir.[5] In this synthesis, this compound is coupled with a carboxylic acid precursor to form a critical amide bond.[7] This step typically employs peptide coupling reagents to activate the carboxylic acid for nucleophilic attack by the amine.

The logical relationship in this key synthetic step is illustrated below:

Stability and Degradation

The stability of this compound is significantly enhanced by the presence of the fluorine atoms. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the aromatic ring resistant to metabolic degradation and certain chemical transformations.[8]

However, the amine group itself can be susceptible to degradation under specific conditions. For instance, studies on benzylamines have shown that they can undergo degradation during chlorination and chloramination processes, which are relevant in water treatment.[9] The degradation pathways often involve the formation of imines and subsequently aldehydes. While specific studies on the degradation of this compound are limited, it is plausible that similar pathways could be involved, although the electron-withdrawing fluorine atoms might influence the reaction rates.

Aerobic biodegradation of fluorinated anilines has been shown to be slower with an increasing number of fluorine substituents, suggesting that this compound would exhibit considerable environmental persistence.[10]

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol is a general procedure for the N-acylation of amines and can be adapted for this compound.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Peptide coupling agent (for carboxylic acid, e.g., HATU, HOBt/EDC)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

If using an acyl chloride: Cool the mixture to 0 °C and slowly add the acyl chloride (1.0-1.2 equivalents) dropwise.

-

If using a carboxylic acid: Add the carboxylic acid (1.0-1.2 equivalents) and the coupling agent(s) to the reaction mixture at room temperature.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol for Amide Bond Formation in the Synthesis of a Bictegravir Analogue

This protocol is adapted from procedures for the synthesis of Bictegravir.[11]

Materials:

-

(2R,5S,13aR)-8-hydroxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][6]oxazepine-10-carboxylic acid (Bictegravir precursor)

-

This compound

-

Peptide coupling reagent (e.g., HATU)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the Bictegravir carboxylic acid precursor (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the desired amide product.

Conclusion

The amine group in this compound exhibits a nuanced reactivity profile governed by the strong electron-withdrawing effects of the three fluorine atoms on the phenyl ring. Its reduced basicity and modulated nucleophilicity make it a unique and valuable building block in organic synthesis. The enhanced stability of the trifluorobenzyl moiety contributes to the robustness of molecules incorporating this fragment. A thorough understanding of these characteristics, as outlined in this guide, is essential for leveraging the full potential of this compound in the design and synthesis of novel chemical entities, particularly in the field of drug discovery and development. The provided experimental protocols offer a practical foundation for the utilization of this versatile intermediate in the laboratory.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Enigmatic Building Block: A Technical Guide to the Potential Applications of 2,3,6-Trifluorobenzylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzylamine, with the CAS Number 230295-09-7, is a fluorinated aromatic amine that is emerging as a valuable, albeit somewhat specialized, building block in the field of organic synthesis. Its unique substitution pattern of fluorine atoms on the benzene ring imparts distinct electronic properties and conformational preferences to molecules that incorporate this moiety. These characteristics are of particular interest in medicinal chemistry, where the strategic introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide aims to consolidate the currently available information on the synthesis and applications of this compound, providing a resource for researchers looking to leverage its potential in the design and synthesis of novel chemical entities. While detailed experimental data for this specific isomer is not as abundant as for other isomers like 2,4,6-trifluorobenzylamine, this guide will present the known synthetic routes and its documented applications in the development of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| CAS Number | 230295-09-7 |

Synthesis of this compound

The primary and most direct synthetic route to this compound is through the reduction of its corresponding nitrile, 2,3,6-Trifluorobenzonitrile. This transformation is a fundamental reaction in organic chemistry and can be achieved through various methods, most commonly via catalytic hydrogenation or with the use of metal hydride reducing agents.

General Experimental Protocol for Nitrile Reduction

Note: The following is a general procedure and may require optimization for the specific substrate.

Method: Catalytic Hydrogenation

-

To a solution of 2,3,6-Trifluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, is added a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq).

-

The reaction mixture is then placed under a hydrogen atmosphere (typically 1-5 atm).

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Applications in Organic Synthesis and Medicinal Chemistry

The utility of this compound is most prominently documented in the patent literature, where it serves as a crucial intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The trifluorinated phenylmethylamine moiety is often incorporated to explore structure-activity relationships (SAR) in drug discovery programs.

Use in the Synthesis of Bioactive Molecules

This compound has been utilized as a key building block in the synthesis of a variety of compounds with potential pharmacological activity. A summary of these applications is presented in the table below.

| Target Compound Class | Therapeutic Area/Application | Patent Reference | Quantitative Data |

| Pyrrolopyrimidine Derivatives | Kinase Inhibitors | JP2006241089A | Not Specified |

| Tropane Compounds | HSP90 Inhibitors | WO2009055077A1 | Product characterized by ¹H NMR |

| Urea Derivatives | Serotonin Receptor Modulators | US11345693B2 | 58% Yield for a key urea formation step.[1][2] |

| Nicotinamide Derivatives | p38 Inhibitors | US7514456B2 | Product characterized by mass spectrometry |

| Heterocyclic Compounds | Kinase Inhibitors (Syk, LRRK2, MYLK) | EP2699572A1 | Not Specified |

Representative Experimental Protocol: Urea Synthesis

The following protocol is a representative example of how this compound can be used in a coupling reaction to form a urea, based on procedures described in the patent literature.[1]

-

To a solution of 1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added a solution of (2,3,6-trifluorophenyl)methanamine (1.0 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for a period of 2-16 hours, with the progress of the reaction being monitored by TLC or LC-MS.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired urea derivative.

Conclusion

This compound is a valuable fluorinated building block for organic synthesis, particularly in the realm of medicinal chemistry. Its primary synthetic route involves the reduction of 2,3,6-Trifluorobenzonitrile. While detailed, publicly available studies on its reactivity and broader applications are currently limited, the patent literature clearly demonstrates its utility in the construction of complex, biologically active molecules such as kinase inhibitors and serotonin receptor modulators. The strategic incorporation of the 2,3,6-trifluorobenzyl moiety allows for fine-tuning of the physicochemical and pharmacological properties of lead compounds. As the demand for novel fluorinated pharmaceuticals continues to grow, it is anticipated that the applications and documentation of this compound in organic synthesis will expand, further solidifying its role as a key tool for drug discovery and development professionals.

References

2,3,6-Trifluorobenzylamine: A Versatile Building Block for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and specific applications for 2,3,6-trifluorobenzylamine are limited in publicly available literature. This guide is therefore based on established principles of medicinal chemistry, the known reactivity of analogous polyfluorinated aromatic compounds and benzylamines, and prospective analysis of its potential as a synthetic building block.

Introduction: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3][4][5] The unique electronic properties of fluorine can modulate the acidity and lipophilicity of a molecule, alter its conformational preferences, and improve metabolic stability.[1][2][3] These modifications can lead to increased binding affinity for target proteins, enhanced membrane permeability, and a more favorable overall drug profile.[1][4] Polyfluorinated aromatic moieties, in particular, are of significant interest as they can impart unique electronic and steric properties to a molecule. This guide focuses on this compound, a promising but underexplored building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties and Reactivity of this compound

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Influence of Trifluoro-Substitution |

| Molecular Formula | C₇H₆F₃N | - |

| Molecular Weight | 161.12 g/mol | - |

| pKa (amine) | ~8-9 | The electron-withdrawing fluorine atoms are expected to decrease the basicity of the benzylamine nitrogen compared to unsubstituted benzylamine. |

| LogP | ~1.5-2.0 | The three fluorine atoms will significantly increase the lipophilicity of the molecule compared to benzylamine. |

| Reactivity | The primary amine offers a nucleophilic center for various transformations. The aromatic ring is deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atoms. | The fluorine atoms influence the reactivity of both the amine and the aromatic ring. The steric hindrance from the fluorine at the 2-position may affect the accessibility of the amine. |

Key Synthetic Transformations with this compound

The primary amine functionality of this compound makes it a versatile building block for a variety of synthetic transformations, primarily N-acylation and reductive amination.

N-Acylation

N-acylation is a fundamental reaction to form amides, which are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for N-Acylation of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Table 2: Representative Examples of N-Acylation Reactions with Benzylamines

| Amine | Acylating Agent | Product | Yield (%) | Reference |

| Benzylamine | Acetic Anhydride | N-Benzylacetamide | 92 | [6] |

| Aniline | Acetic Anhydride | Acetanilide | 95 | [6] |

| Benzylamine | Benzoyl Chloride | N-Benzylbenzamide | >90 | General knowledge |

Reductive Amination

Reductive amination is a powerful method for the formation of secondary and tertiary amines.

Experimental Protocol: General Procedure for Reductive Amination with this compound

-

Reaction Setup: To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add this compound (1.0 equivalent).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

-

Reduction: Add a reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.[7][8][9][10]

-

Reaction Monitoring: Stir the reaction at room temperature until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with water or a dilute acid. Basify the mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) and extract with an organic solvent.

-

Purification: Dry the combined organic layers over a suitable drying agent, filter, and concentrate. Purify the crude product by column chromatography.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting carbonyl compound. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the carbonyl. | Toxic cyanide byproducts. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and commercially available. | More expensive. |

Potential Applications in Drug Discovery

The incorporation of the 2,3,6-trifluorobenzyl moiety into a drug candidate can have several beneficial effects.

Table 4: Potential Effects of the 2,3,6-Trifluorobenzyl Moiety on Drug Properties

| Property | Potential Effect | Rationale |

| Metabolic Stability | Increased | The strong C-F bonds can block sites of metabolic oxidation by cytochrome P450 enzymes.[1][4] |

| Binding Affinity | Enhanced | Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions.[4] |

| Lipophilicity | Increased | The fluorine atoms increase the lipophilicity, which can improve membrane permeability and cell uptake.[1] |

| pKa Modulation | Lowered | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can affect drug solubility and target engagement.[2][3] |

Visualizing Synthetic and Biological Pathways

Experimental Workflow for Novel Compound Synthesis

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

A Technical Review of 2,3,6-Trifluorobenzylamine and its Derivatives for Advancing Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The 2,3,6-trifluorobenzylamine moiety, in particular, represents a valuable building block for the synthesis of novel therapeutics. Its unique substitution pattern can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive literature review of this compound, its synthesis, and the emerging applications of its derivatives in drug discovery and development. While specific data for the 2,3,6-isomer is less abundant than for its 2,4,6-counterpart, this review consolidates the available information and explores potential synthetic pathways and applications.

Physicochemical Properties of this compound

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure, some key properties can be inferred and are summarized in Table 1. The presence of three fluorine atoms is expected to increase the compound's lipophilicity and impact its pKa compared to unsubstituted benzylamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 230295-09-7 | [1] |

| Molecular Formula | C₇H₆F₃N | [2] |

| Molecular Weight | 161.12 g/mol | [2] |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

| pKa | Not specified | - |

Note: "Not specified" indicates that the data was not found in the reviewed literature.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are scarce in peer-reviewed journals. However, analogous synthetic routes for other trifluorinated benzylamines and related compounds suggest several plausible methodologies. The synthesis of 2,3,6-trifluorobenzoic acid has been reported, which can serve as a key precursor.

Potential Synthetic Pathways

Based on established organic chemistry principles, the following pathways represent viable approaches for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2,3,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic hydrogenation of 2,3,6-trifluorobenzonitrile to produce (2,3,6-trifluorophenyl)methanamine. While specific experimental data for 2,3,6-trifluorobenzonitrile is limited in publicly available literature, this document outlines detailed protocols based on established procedures for analogous fluorinated benzonitriles, particularly the closely related isomer, 2,4,6-trifluorobenzonitrile. The provided methodologies for common catalysts such as Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium-based catalysts can be adapted for the target molecule.

Introduction to Catalytic Hydrogenation of Aromatic Nitriles

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitriles to primary amines. This transformation is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of key intermediates. The general reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.

For aromatic nitriles, the reaction proceeds through an imine intermediate, which is further reduced to the corresponding benzylamine. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction rate, yield, and selectivity, minimizing the formation of common byproducts such as secondary and tertiary amines.

Reaction Scheme:

Figure 1: General scheme for the catalytic hydrogenation of an aromatic nitrile to a primary amine.

Recommended Catalyst Systems

Several catalyst systems are effective for the hydrogenation of aromatic nitriles. The selection of the appropriate catalyst is crucial for achieving high yields and selectivity.

-

Raney® Nickel: A highly active and cost-effective catalyst for nitrile reduction. It is often used as a slurry in water or ethanol. The addition of ammonia is a common practice to suppress the formation of secondary and tertiary amine byproducts.

-

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for various hydrogenation reactions. It is known for its high activity and good selectivity. The choice of solvent can significantly impact its performance.

-

Rhodium on Alumina (Rh/Al₂O₃): A robust catalyst that can be effective for the hydrogenation of aromatic rings and nitriles, sometimes under milder conditions than nickel-based catalysts.

Experimental Protocols

The following protocols are provided as a starting point for the catalytic hydrogenation of 2,3,6-trifluorobenzonitrile. Optimization of these conditions for the specific substrate is recommended.

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is adapted from a documented procedure for the hydrogenation of 2,4,6-trifluorobenzonitrile, a structural isomer of the target molecule.

Materials:

-

2,3,6-Trifluorobenzonitrile

-

Raney® Nickel (slurry in water)

-

Methanol

-

Ammonia (25% aqueous solution)

-

Hydrogen gas (high purity)

-

Autoclave (high-pressure reactor)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a high-pressure autoclave, add 2,3,6-trifluorobenzonitrile, methanol, and aqueous ammonia.

-

Catalyst Addition: Carefully add the Raney® Nickel slurry to the reactor.

-

Purging: Seal the autoclave and purge several times with nitrogen gas, followed by purging with hydrogen gas to remove any residual air.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the mixture to the target temperature with constant stirring.

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Filtration: Open the reactor and filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, preferably under a blanket of inert gas or solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude product can be further purified by distillation or chromatography.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol provides a general procedure for the hydrogenation of aromatic nitriles using Pd/C.

Materials:

-

2,3,6-Trifluorobenzonitrile

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (high purity)

-

Hydrogenation apparatus (e.g., Parr shaker or similar)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

Procedure:

-

Reactor Setup: In a suitable hydrogenation vessel, dissolve 2,3,6-trifluorobenzonitrile in the chosen alcohol solvent.

-

Inerting: Purge the vessel with an inert gas.

-

Catalyst Addition: Carefully add the Pd/C catalyst under the inert atmosphere.

-

Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle several times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure.

-

Reaction: Begin agitation (shaking or stirring) and maintain the reaction at the desired temperature.

-

Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen reservoir.

-

Work-up: Once the reaction is complete, cease agitation and vent the hydrogen pressure. Purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent. Caution: The filter cake may be pyrophoric; do not allow it to dry completely in the air.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Quantitative Data

The following table summarizes the reaction conditions from a reported synthesis of 2,4,6-trifluorobenzylamine, which can serve as a valuable reference for the hydrogenation of 2,3,6-trifluorobenzonitrile[1].

| Parameter | Value |

| Substrate | 2,4,6-Trifluorobenzonitrile |

| Catalyst | Raney® Nickel |

| Substrate Loading | 50 g |

| Catalyst Loading | 2.5 g |

| Solvent | Methanol (500 g) |

| Additive | 25% Aqueous Ammonia (75 g) |

| Temperature | 90 °C |

| Pressure | 1 MPa |

| Reaction Time | 8 hours |

| Product Yield | 85% |

| Product Purity | 99% |

Table 1: Reaction conditions for the synthesis of 2,4,6-trifluorobenzylamine using Raney® Nickel.[1]

Experimental Workflow and Signaling Pathways

The logical workflow for a typical catalytic hydrogenation experiment is outlined below.

Caption: Experimental workflow for the catalytic hydrogenation of 2,3,6-Trifluorobenzonitrile.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures must be in place to prevent leaks and ignition sources.

-

Pyrophoric Catalysts: Both Raney® Nickel and dry Pd/C can be pyrophoric, especially after use when they are saturated with hydrogen. They should always be handled under an inert atmosphere or wetted with a solvent to prevent spontaneous ignition in air.

-

High-Pressure Reactions: Autoclaves and other high-pressure equipment must be operated by trained personnel and regularly inspected to ensure their integrity.

Conclusion

The catalytic hydrogenation of 2,3,6-trifluorobenzonitrile to (2,3,6-trifluorophenyl)methanamine is a feasible and efficient transformation. While specific literature on this exact conversion is scarce, the provided protocols for analogous compounds, particularly with Raney® Nickel, offer a robust starting point for process development. Careful optimization of the catalyst, solvent, temperature, and pressure will be key to achieving high yields and purity of the desired product. Researchers should adhere to strict safety protocols when handling hydrogen and pyrophoric catalysts.

References

Application Notes and Protocols for N-alkylation of 2,3,6-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzylamine is a fluorinated organic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. The introduction of the trifluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. N-alkylation of this compound is a key chemical transformation for incorporating this valuable structural motif into a diverse range of molecular scaffolds.

While specific literature on the N-alkylation of this compound is limited, established methodologies for the N-alkylation of related aromatic amines are readily adaptable. This document provides detailed protocols for two common and effective methods for N-alkylation: Direct Alkylation with Alkyl Halides and Reductive Amination . These protocols are based on general procedures for similar substrates and are intended to serve as a starting point for reaction optimization.

General N-Alkylation Strategies

Two primary strategies for the N-alkylation of primary amines like this compound are direct alkylation and reductive amination.

-